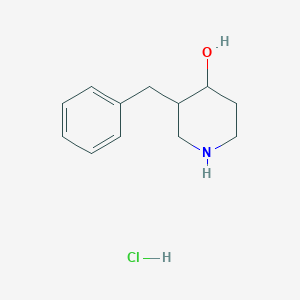
3-Benzylpiperidin-4-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzylpiperidin-4-ol hydrochloride is a chemical compound with the molecular formula C12H18ClNO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylpiperidin-4-ol hydrochloride typically involves the reaction of benzylamine with piperidin-4-one under specific conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product. The reaction conditions often include a solvent like ethanol and a temperature range of 0-25°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure consistency and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Benzylpiperidin-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and strong bases like sodium hydride (NaH) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, ketones, and alcohol derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Benzylpiperidin-4-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with various biological targets.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Benzylpiperidin-4-ol hydrochloride involves its interaction with specific molecular targets in the body. For instance, as a CCR5 antagonist, it binds to the CCR5 receptor on the surface of cells, preventing the entry of HIV-1 virus into the cells . This interaction is mediated through the formation of a strong salt-bridge between the basic nitrogen atom in the compound and the receptor.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Piperidin-4-ol: A hydroxylated derivative of piperidine.
Benzylpiperidine: A benzyl-substituted piperidine derivative.
Uniqueness
3-Benzylpiperidin-4-ol hydrochloride is unique due to the presence of both a benzyl group and a hydroxyl group on the piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C12H18ClNO |
|---|---|
Peso molecular |
227.73 g/mol |
Nombre IUPAC |
3-benzylpiperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c14-12-6-7-13-9-11(12)8-10-4-2-1-3-5-10;/h1-5,11-14H,6-9H2;1H |
Clave InChI |
LYMPVKLSIXEBLR-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC(C1O)CC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


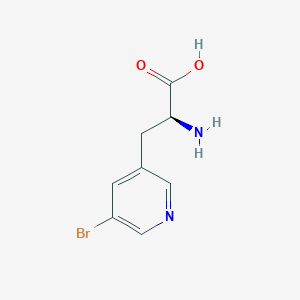
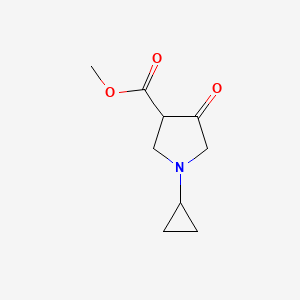
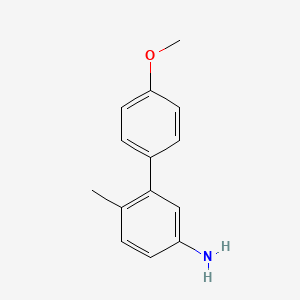
![(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trihydroxymethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13088071.png)


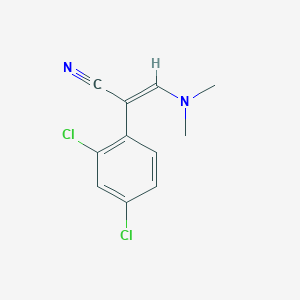
![N-[(1-Aminocycloheptyl)methyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13088085.png)


![1'-Benzyl-7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13088105.png)



